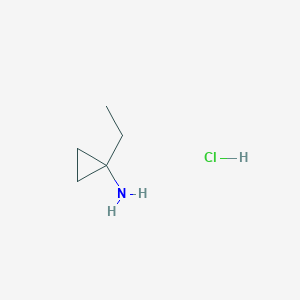

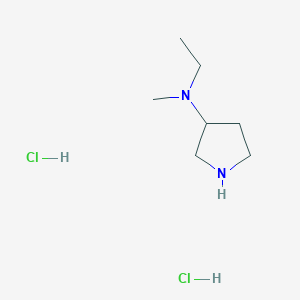

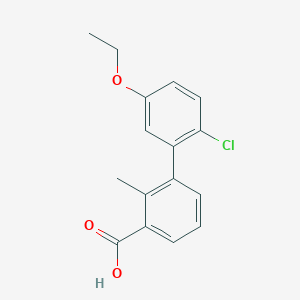

![molecular formula C13H20N4 B1493008 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2098030-19-2](/img/structure/B1493008.png)

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Overview

Description

“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is a chemical compound that holds promise in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is derived from the imidazole ring, which is a five-membered heterocyclic moiety . The InChI code for a similar compound, “2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethanamine”, is "1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2" .Scientific Research Applications

1. Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using specific catalysts. This process occurs at room temperature under solvent-free conditions, highlighting an efficient and environmentally friendly approach (Ghorbani‐Vaghei & Amiri, 2014).

2. Multicomponent Pyrazole Synthesis

Pyrazoles, an important class of heterocycles in bioactive compounds and pharmaceuticals, have been synthesized through the oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids hazardous reagents like hydrazine, forming the N-N bond in the final step via oxidation-induced coupling on Ti. This represents a novel approach in pyrazole synthesis (Pearce et al., 2020).

3. Tandem Amination/Cycloisomerization for Imidazo[1,2-a]pyridines

A new tandem route to imidazo[1,2-a]pyridines has been developed through direct amination of aryl propargylic alcohols with 2-aminopyridines and their intramolecular cycloisomerization. A ZnCl2/CuCl system promotes this transformation, yielding various imidazo[1,2-a]pyridines (Liu et al., 2011).

4. Synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo Derivatives

This research involves synthesizing novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo derivatives. The synthesis process involves multiple steps, including O-alkylation and reactions with ethyl 2-amino-2-thioxoacetate, leading to the formation of various imidazo derivatives. These compounds are characterized by analytical spectral techniques and evaluated for their antibacterial activity (Prasad, 2021).

5. Homogenized Ruthenium(II) Pincer Complex for N-Monoalkylation of Amines

A ruthenium(II) complex based on 2,6-bis(imidazo[1,2-α]pyridin-2-yl)pyridine has been utilized for the C–N bond formation between amines and alcohols. This method selectively generates monoalkylated amines without forming tertiary amines. It's a unique methodology featuring low catalyst loading and excellent selectivity (Yang et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar imidazole structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of similar imidazole derivatives has been reported to be significantly improved in aqueous media , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit significant anti-proliferative activity, especially against certain types of cancer cells .

Action Environment

The solubility of similar imidazole derivatives in aqueous media suggests that they may be influenced by the hydration status of their environment .

properties

IUPAC Name |

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPUEDNXBADRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

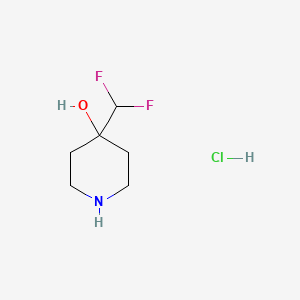

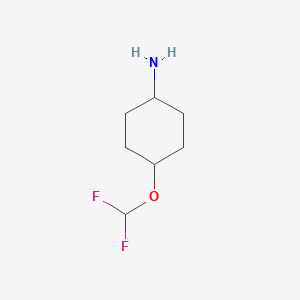

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)

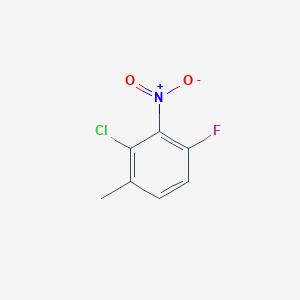

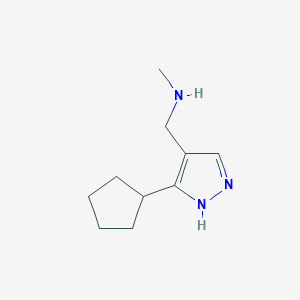

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

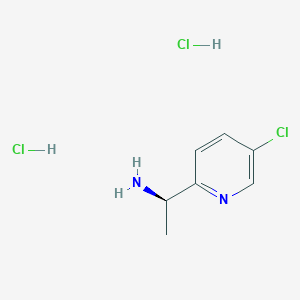

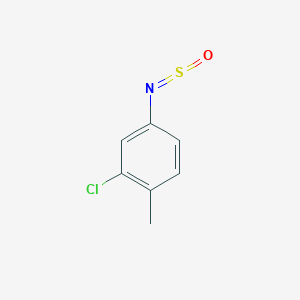

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)